1-(3-fluorobenzyl)-5,8-dimethyl-3-(3-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
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Overview
Description
1-[(3-Fluorophenyl)methyl]-5,8-dimethyl-3-(3-methylphenyl)-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione is a complex heterocyclic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[(3-fluorophenyl)methyl]-5,8-dimethyl-3-(3-methylphenyl)-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione typically involves multi-step organic reactionsThe reaction conditions usually involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
1-[(3-Fluorophenyl)methyl]-5,8-dimethyl-3-(3-methylphenyl)-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-5,8-dimethyl-3-(3-methylphenyl)-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 1-[(3-fluorophenyl)methyl]-5,8-dimethyl-3-(3-methylphenyl)-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione include other indole derivatives with different substituents. These compounds share similar core structures but differ in their biological activities and applications. Some examples include:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: Used in the synthesis of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C26H22FN3O2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-5,8-dimethyl-3-(3-methylphenyl)pyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C26H22FN3O2/c1-16-6-4-9-20(12-16)30-25(31)24-23(21-13-17(2)10-11-22(21)28(24)3)29(26(30)32)15-18-7-5-8-19(27)14-18/h4-14H,15H2,1-3H3 |
InChI Key |
VLDSMOAXMWQYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=C(N3C)C=CC(=C4)C)N(C2=O)CC5=CC(=CC=C5)F |
Origin of Product |
United States |
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